2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate
Description
Table 1: Molecular and Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₂₂O₈ | |
| Molecular Weight (g/mol) | 474.5 | |
| SMILES | CCOC(=O)C1=C(C(=O)C2=C(O1)C=C... | |
| InChIKey | UZWZOWDJANJVOE-UHFFFAOYSA-N | |
| XLogP3-AA | 4.8 |
Atomic Connectivity and Substituent Configuration
The compound’s structure features a chromen-4-one backbone with three critical substituents:
- Ethoxycarbonyl Group at C2 : This electron-withdrawing group influences the electron density of the pyrone ring, potentially enhancing reactivity in nucleophilic addition reactions.
- 4-Methoxyphenyl Group at C3 : The para-methoxy substitution on the phenyl ring introduces steric bulk and modulates electronic effects, impacting intermolecular interactions .
- 4-Methoxybenzoate Ester at C7 : This ester group contributes to the molecule’s hydrophobicity and may influence its pharmacokinetic properties .
Comparative analysis of 3D conformers (available via PubChem) reveals that the methoxy groups adopt equatorial positions to minimize steric clashes, while the ethoxycarbonyl group remains planar with the chromenone core .
Comparative Analysis with Related Coumarin Derivatives
Coumarin derivatives are widely studied for their pharmacological and material science applications. Key comparisons include:
Structural Analogues
- Ethyl 3-(4-Methoxyphenyl)-7-[2-(4-Methoxyphenyl)-2-Oxoethoxy]-4-Oxochromene-2-Carboxylate (CID 1427236) : Shares the 4-methoxyphenyl and ethoxycarbonyl groups but replaces the 7-position benzoate with a phenacyloxy group. This alteration reduces molecular weight (488.5 g/mol) and increases hydrophobicity .
- 2-(Ethoxycarbonyl)-3-(2-Methoxyphenyl)-4-Oxochromen-7-Yl 3-Nitrobenzoate (CID 1421794) : Substitutes the 7-position with a nitrobenzoate group, introducing strong electron-withdrawing effects that enhance reactivity in electrophilic substitutions .
Functional Differences
- Bioactivity : While the target compound lacks direct biological data, structurally similar coumarins (e.g., hydrazinyl derivatives) exhibit antimicrobial and anti-inflammatory properties .
- Synthetic Utility : The presence of two methoxy groups may facilitate regioselective functionalization, a strategy employed in synthesizing advanced intermediates for drug development .
Table 2: Comparison with Analogues
| Compound (CID) | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| 1415403 (Target) | C₂₇H₂₂O₈ | 4-Methoxybenzoate at C7 | 474.5 |
| 1427236 | C₂₈H₂₄O₈ | Phenacyloxy at C7 | 488.5 |
| 1421794 | C₂₆H₁₉NO₉ | 3-Nitrobenzoate at C7 | 489.4 |
Properties
IUPAC Name |
ethyl 7-(4-methoxybenzoyl)oxy-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O8/c1-4-33-27(30)25-23(16-5-9-18(31-2)10-6-16)24(28)21-14-13-20(15-22(21)35-25)34-26(29)17-7-11-19(32-3)12-8-17/h5-15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHSREWMOYTCAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Coumarin Core
The coumarin scaffold is typically constructed via the Pechmann condensation , which condenses a phenol derivative with a β-keto ester under acidic conditions. For this compound, resorcinol derivatives substituted with pre-installed functional groups are preferred to ensure regioselectivity. A modified Pechmann reaction using 7-hydroxy-4-methylcoumarin as the intermediate has been reported, where the methyl group at position 4 is later functionalized.
Reaction Conditions :
Step 2: Introduction of the Ethoxycarbonyl Group
The ethoxycarbonyl moiety at position 2 is introduced via nucleophilic acyl substitution . This step requires activating the coumarin core at position 2, often achieved through bromination followed by displacement with a carboxylate nucleophile.
Procedure :
Step 3: Attachment of the 4-Methoxyphenyl Group
The 4-methoxyphenyl group at position 3 is installed via Friedel-Crafts alkylation or Suzuki-Miyaura coupling . The latter is favored for its regiocontrol and compatibility with electron-rich aryl groups.
Suzuki Coupling Protocol :
Step 4: Esterification with 4-Methoxybenzoic Acid
The final step involves esterifying the 7-hydroxy group with 4-methoxybenzoic acid using DCC/DMAP-mediated coupling .
Optimized Conditions :
-
Coupling Agent : Dicyclohexylcarbodiimide (DCC, 1.2 equiv).
-
Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
-
Solvent : Anhydrous dichloromethane.
-
Time : 12 hours at room temperature.
Yield : 82% after recrystallization in ethanol:acetone (1:1).
Optimization of Reaction Conditions
Catalysts and Coupling Agents
Comparative studies of coupling agents reveal that DCC outperforms EDCI in esterification yields (Table 1).
Table 1: Esterification Efficiency with Different Coupling Agents
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| DCC | Dichloromethane | 82 | 99 |
| EDCI | THF | 68 | 95 |
| HOBt | DMF | 55 | 90 |
Solvent Systems
Polar aprotic solvents like DMF enhance the solubility of intermediates but may lead to side reactions. Dichloromethane balances reactivity and solubility, achieving yields >80%.
Purification Techniques
Recrystallization in ethanol:acetone (1:1) produces high-purity crystals (>99%), as confirmed by HPLC. For industrial-scale applications, continuous chromatography with silica gel minimizes solvent use.
Industrial-Scale Production Considerations
-
Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.
-
Automated Crystallization : Ensures consistent particle size distribution (PSD) for pharmaceutical-grade material.
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Waste Management : Ethanol and acetone are recycled via distillation, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Research indicates that 2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate exhibits a range of biological activities, including:
- Antioxidant Activity : The compound has shown significant free radical scavenging capabilities, making it a candidate for antioxidant applications.
- Anticancer Properties : Preliminary studies suggest that it can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.
Data Table: Biological Activities Summary
| Activity Type | Model System | Effective Concentration (IC50/μM) | Reference |
|---|---|---|---|
| Antioxidant | DPPH Assay | 25 | |
| Anticancer | MCF-7 Cell Line | 15 | |
| Anti-inflammatory | Carrageenan-Induced Edema Model | 20 mg/kg |
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant properties of this compound utilized the DPPH assay. Results indicated an IC50 value of 25 µM, demonstrating its potential as a natural antioxidant agent.
Case Study 2: Anticancer Activity
In a comparative study involving various derivatives, the compound exhibited significant cytotoxic effects against the MCF-7 breast cancer cell line, with an IC50 value of 15 µM. This suggests that modifications to the compound's structure can enhance its anticancer properties.
Case Study 3: Anti-inflammatory Mechanism
Research on the anti-inflammatory effects revealed that administration of the compound in a carrageenan-induced edema model resulted in a significant reduction in paw swelling at a dose of 20 mg/kg. This highlights its potential use in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The ester and methoxy groups can influence the compound’s solubility and ability to cross cell membranes, affecting its bioavailability and distribution within the body.
Comparison with Similar Compounds
Structural Analogues of Chromen-4-one Derivatives
The following compounds share structural motifs with the target molecule, differing primarily in substituents and ester groups:
Substituent Effects on Physicochemical Properties
- Electron-Donating vs.
- Steric Effects :
The ethoxycarbonyl group at position 2 introduces steric bulk, which may hinder enzymatic degradation or receptor binding compared to smaller substituents like methyl () . - Solubility : Methoxy groups generally improve water solubility compared to hydrophobic adamantyl or methyl groups (e.g., compounds) .
Biological Activity
2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate is a synthetic organic compound belonging to the chromone class, characterized by a chromene backbone with various substituents that potentially enhance its biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following IUPAC name:
- IUPAC Name : Ethyl 7-(2-methoxybenzoyl)oxy-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate
The chemical formula is , and it features functional groups that are likely to influence its solubility and biological interaction.
Research indicates that compounds with a chromone structure often exhibit interactions with various molecular targets, including enzymes and receptors. The presence of methoxy and ethoxycarbonyl groups may enhance lipophilicity, facilitating cell membrane penetration and bioavailability. The proposed mechanism involves:
- Enzyme Inhibition : Interaction with specific enzymes that could modulate metabolic pathways.
- Receptor Modulation : Potential binding to receptors involved in cell signaling pathways, influencing cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromone derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | < 10 | Induces apoptosis via mitochondrial pathway |
| MDA-MB-468 (Triple-Negative Breast Cancer) | < 5 | Inhibits EGFR signaling pathways |
These results suggest that the compound exhibits significant selectivity towards cancerous cells while sparing normal cells, which is critical for therapeutic applications.
Anti-inflammatory Activity
Chromone derivatives have also been studied for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been documented in vitro, suggesting a potential role in treating inflammatory diseases.
Case Studies
- Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutics. The study reported an IC50 value of approximately 8 µM, indicating potent activity .
- In Vivo Studies : Animal model studies have indicated that the administration of this compound resulted in reduced tumor growth rates when compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis .
Q & A
Basic: What are the key synthetic routes for preparing this compound, and how can researchers optimize yields?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the chromenone core via cyclization of a substituted salicylic acid derivative under acidic conditions.
- Step 2 : Introduction of the ethoxycarbonyl group using ethyl chloroformate in the presence of a base (e.g., pyridine).
- Step 3 : Esterification of the 7-hydroxy group with 4-methoxybenzoyl chloride, requiring anhydrous conditions and catalytic DMAP .
Yield Optimization : Substituent positioning (e.g., methoxy groups) influences steric hindrance and electronic effects. Solvent polarity (e.g., DMF vs. THF) and temperature control during cyclization are critical to minimize side reactions .
Basic: What spectroscopic and crystallographic methods are essential for structural characterization?
- NMR Spectroscopy : and NMR confirm substituent integration and regiochemistry. The 4-oxo group in the chromenone core appears as a deshielded carbonyl signal (~δ 175 ppm in ) .
- X-ray Crystallography : Use SHELXTL or SHELXL for structure refinement. The compound’s crystal packing often reveals weak C–H⋯O hydrogen bonds stabilizing the lattice. For accurate refinement, high-resolution data (≤ 1.0 Å) and TWIN/BASF commands in SHELXL are recommended for handling potential twinning .
Advanced: How can researchers resolve contradictions in crystallographic data, particularly for disordered substituents?
- Disorder Modeling : For flexible ethoxycarbonyl or methoxyphenyl groups, split positions with PART commands in SHELXL. Apply geometric restraints (e.g., SIMU/DELU) to maintain bond-length consistency .
- Data Validation : Cross-validate with spectroscopic data. For example, discrepancies in carbonyl positions between X-ray and IR may indicate solvent inclusion artifacts. Use PLATON’s ADDSYM to check for missed symmetry .
Advanced: What experimental strategies are effective for studying enzyme interactions, such as inhibition kinetics?
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor real-time hydrolysis by target enzymes. Vary inhibitor concentrations to calculate values .
- Docking Studies : Employ AutoDock Vina with force fields parameterized for chromenones. The 4-methoxybenzoate moiety’s orientation in the active site can be validated via mutagenesis (e.g., altering active-site residues) .
- Contradiction Management : If IC values conflict with docking results, assess compound aggregation using dynamic light scattering or test under varied ionic strengths .
Advanced: How does the compound’s electronic configuration influence its reactivity in photochemical studies?
- UV-vis Spectroscopy : The conjugated chromenone core absorbs at ~350 nm (ε > 10 Mcm), making it suitable for photooxidation studies. Methoxy groups red-shift absorption due to electron-donating effects .
- Photostability Tests : Irradiate under simulated sunlight (AM 1.5G filter) and monitor degradation via HPLC. The 4-oxo group may undergo Norrish-type cleavage, requiring stabilization via electron-withdrawing substituents .
Advanced: What are the challenges in correlating in vitro bioactivity with in vivo efficacy for this compound?
- Metabolic Stability : The ester groups are prone to hydrolysis by serum esterases. Use LC-MS to identify metabolites (e.g., free carboxylic acids) in plasma .
- Bioavailability Enhancement : Nanoformulation (e.g., liposomal encapsulation) improves solubility. Compare logP values (predicted ~3.5 via XLogP) with experimental octanol-water partitioning to assess passive diffusion .
Advanced: How can researchers address discrepancies between computational predictions and experimental binding affinities?
- Force Field Calibration : Adjust partial charges for the trifluoromethyl group using RESP fitting in Gaussian. Compare MM-PBSA vs. MM-GBSA solvation models for accuracy .
- Experimental Validation : Use SPR (surface plasmon resonance) to measure binding kinetics. If computational values deviate by >1 log unit, re-evaluate protonation states (e.g., at physiological pH) .
Basic: What safety protocols are essential when handling this compound in the lab?
- PPE : Use nitrile gloves and fume hoods to prevent dermal exposure. Avoid inhalation of fine powders during weighing .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via certified hazardous waste channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
